Cas no 1603558-66-2 (N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide)
![N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1603558-66-2x500.png)
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-Morpholinecarboxamide, N-(2-thienylmethyl)-
- N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide
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- インチ: 1S/C10H14N2O2S/c13-10(12-3-5-14-6-4-12)11-8-9-2-1-7-15-9/h1-2,7H,3-6,8H2,(H,11,13)
- SMILES: N1(C(NCC2SC=CC=2)=O)CCOCC1
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-1201-2μmol |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-10μmol |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-4mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6541-1201-3mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-20mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-15mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-30mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-5mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-1201-40mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6541-1201-2mg |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide |
1603558-66-2 | 2mg |
$88.5 | 2023-09-08 |
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamideに関する追加情報
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide (CAS No. 1603558-66-2): A Comprehensive Overview
N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide, identified by its CAS number 1603558-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation and development. The structural features of N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide include a morpholine ring substituted with a thiophene moiety and an amide functional group, which contribute to its unique chemical properties and potential biological interactions.
The morpholine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance the solubility and bioavailability of therapeutic agents. The presence of the thiophene group adds another layer of complexity, as thiophenes are widely recognized for their role in various biological processes and have been incorporated into numerous drug molecules due to their structural stability and ability to interact with biological targets. The amide group, on the other hand, is a key feature in many bioactive compounds, often involved in hydrogen bonding interactions that are crucial for binding to biological receptors.
Recent research has highlighted the importance of heterocyclic compounds in drug development. N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide represents an excellent example of a heterocyclic derivative with potential therapeutic applications. Studies have shown that compounds containing both morpholine and thiophene moieties can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These findings have prompted further investigation into the structural optimization and functionalization of such molecules to enhance their pharmacological profiles.
In particular, the combination of the morpholine and thiophene rings in N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide has been found to improve the binding affinity to certain biological targets. This has been demonstrated through various computational studies and experimental assays, which have provided insights into the molecular interactions between this compound and its potential targets. The amide group also plays a critical role in these interactions, often serving as a key anchor point for binding to biological receptors.
The synthesis of N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the thiophene derivative, followed by functionalization with a morpholine ring and subsequent introduction of the amide group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high selectivity and efficiency in the synthesis process.
Once synthesized, N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound, ensuring that it meets the required standards for further biological testing.
The biological evaluation of N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide has revealed several promising activities. In vitro studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors associated with inflammatory diseases, making it a potential lead compound for developing novel anti-inflammatory agents. Additionally, preliminary in vivo studies have suggested that N-(thiophenyl)morpholine carboxamide may have therapeutic potential in treating certain types of cancer by interfering with key signaling pathways involved in tumor growth.
The structural flexibility of N-(thiophenyl)morpholine carboxamide allows for further modifications to enhance its pharmacological properties. By introducing additional functional groups or altering the substitution patterns on the morpholine and thiophene rings, researchers can fine-tune the biological activity of this compound. Such modifications are crucial for developing drug candidates that exhibit high efficacy and low toxicity profiles.
The development of novel pharmaceutical agents relies heavily on innovative synthetic methodologies and structural optimization strategies. The case of N-(thiophenyl)morpholine carboxamide exemplifies how advancements in chemical synthesis can lead to the discovery of new bioactive compounds with significant therapeutic potential. As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed to expand its utility in medicine.
In conclusion, N-(thiophenyl)morpholine carboxamide (CAS No. 1603558-66-2) is a structurally unique compound with promising biological activities that make it an attractive candidate for further pharmaceutical development. Its combination of morpholine and thiophene moieties provides a rich framework for designing molecules with enhanced pharmacological properties. With ongoing research efforts focused on optimizing its synthesis and exploring new applications, this compound holds great promise for contributing to advancements in drug discovery and development.
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